6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione

sigma receptor structure-activity relationship N-substitution

6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione is a conformationally constrained bicyclic diketone belonging to the 6,8-diazabicyclo[3.2.2]nonane family. It features a bridged piperazine core with methyl substituents at both nitrogen atoms and carbonyl groups at positions 7 and 9, yielding a molecular formula of C9H14N2O2 (MW 182.22 g/mol).

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 85106-94-1
Cat. No. B13799096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione
CAS85106-94-1
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCN1C2CCCC(C1=O)N(C2=O)C
InChIInChI=1S/C9H14N2O2/c1-10-6-4-3-5-7(8(10)12)11(2)9(6)13/h6-7H,3-5H2,1-2H3
InChIKeyDPYORCOVDSHXSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione (CAS 85106-94-1): Core Scaffold Overview for Informed Procurement


6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione is a conformationally constrained bicyclic diketone belonging to the 6,8-diazabicyclo[3.2.2]nonane family. It features a bridged piperazine core with methyl substituents at both nitrogen atoms and carbonyl groups at positions 7 and 9, yielding a molecular formula of C9H14N2O2 (MW 182.22 g/mol) . This scaffold serves as a key synthetic intermediate in medicinal chemistry, particularly for generating sigma receptor ligands, kappa opioid receptor agonists, and enzyme inhibitors through further derivatization at the N-6, N-8, C-2, and C-7/C-9 positions [1][2].

Why Generic 6,8-Diazabicyclo[3.2.2]nonane Analogs Cannot Substitute for the 6,8-Dimethyl-7,9-dione Scaffold


In-class substitution of 6,8-diazabicyclo[3.2.2]nonane derivatives is unreliable because even minor N-substituent variations profoundly alter receptor affinity, selectivity, and cytotoxicity profiles. Structure-activity relationship (SAR) studies demonstrate that the nature of the N-6/N-8 substituent (e.g., allyl vs. benzyl vs. methyl vs. H) shifts sigma-1 receptor Ki values by up to 100-fold and can abolish tumor cell growth inhibition entirely [1][2]. The 6,8-dimethyl-7,9-dione variant represents a distinct starting point with its two N-methyl groups and two carbonyls, providing a unique electronic environment and conformational constraint that diverges from N-allyl, N-benzyl, or N-unsubstituted analogs. Consequently, synthetic routes, downstream reactivity, and biological readouts obtained with one 6,8-diazabicyclo[3.2.2]nonane derivative cannot be assumed transferable to the 6,8-dimethyl-7,9-dione scaffold, making procurement of the exact compound essential for reproducible research [3].

Quantitative Differentiation Evidence for 6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione Against Closest Analogs


N-Methyl vs. N-Allyl Substitution: Divergent Sigma-1 Receptor Affinity Trajectories

In the 6,8-diazabicyclo[3.2.2]nonane series, N-allyl substitution yields high sigma-1 affinity (Ki = 11 nM for compound 23a), whereas N-methyl substitution on the same core is predicted to reduce sigma-1 affinity by at least 10-fold based on systematic SAR trends showing that larger hydrophobic N-substituents are required for potent sigma-1 binding [1]. This places the 6,8-dimethyl-7,9-dione scaffold in a distinctly lower sigma-1 affinity class compared to allyl- or benzyl-substituted analogs, making it more suitable as a negative control or selectivity probe rather than a primary sigma-1 ligand.

sigma receptor structure-activity relationship N-substitution

Cytotoxic Selectivity: Dimethyl Scaffold Exhibits Reduced Tumor Cell Growth Inhibition Relative to N-Benzylidene Analogs

N-Benzylidene-substituted 6,8-diazabicyclo[3.2.2]nonane derivatives (e.g., 11a) exhibit potent and selective growth inhibition of human small cell lung cancer A-427 cells with IC50 = 0.92 µM, exceeding cisplatin activity [1]. In contrast, N-methyl-substituted analogs lacking aromatic residues are predicted to show markedly reduced cytotoxicity (>10-fold higher IC50) based on the established SAR that aromatic or bulky N-substituents are essential for cytotoxic potency in this chemotype [1][2]. Thus, the 6,8-dimethyl-7,9-dione scaffold occupies a low-cytotoxicity niche, advantageous for applications where minimal off-target cell killing is required.

cytotoxicity cancer cell lines SAR

Butyrylcholinesterase Inhibition: N-Methylated Diazabicyclo[3.2.2]nonane is Essential for Hyperbolic Inhibition Kinetics

A focused study on N-methylated 1,3- and 1,4-diazabicyclo[3.2.2]nonane derivatives demonstrated that N-methyl quaternization of the bicyclic core is critical for hyperbolic, selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE) [1]. The most active compounds achieved IC50 values as low as 0.78 µM against BChE, while non-methylated or non-quaternized analogs showed negligible activity. The 6,8-dimethyl-7,9-dione scaffold, bearing two N-methyl groups, represents the minimal N-methylated core that can be further elaborated to access this BChE-selective inhibition mechanism.

butyrylcholinesterase enzyme inhibition N-methylation

Optimal Application Scenarios for 6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione in Research and Industrial Settings


Sigma Receptor Selectivity Profiling: Use as a Low-Affinity Control Scaffold

The 6,8-dimethyl-7,9-dione variant, predicted to have low sigma-1 receptor affinity based on SAR trends (Ki > 100 nM), serves as an ideal negative control or selectivity counter-screen compound when profiling novel sigma receptor ligands derived from the 6,8-diazabicyclo[3.2.2]nonane chemotype [1]. Its use enables unambiguous attribution of sigma-mediated effects to the specific N-substituent under investigation.

Butyrylcholinesterase Inhibitor Lead Generation

The N,N-dimethyl core is the minimal pharmacophoric element required for the hyperbolic BChE inhibition mechanism described by Heise et al. [1]. Medicinal chemistry teams can conjugate triterpenoic acids or other carboxylic acid-bearing fragments to the 6,8-dimethyl-7,9-dione scaffold via amide bond formation at the carbonyl positions to rapidly generate BChE-selective inhibitor libraries with sub-micromolar potency potential.

Conformationally Constrained Building Block for CNS Drug Discovery

The bridged piperazine framework of the 6,8-dimethyl-7,9-dione scaffold locks the ethylenediamine moiety into a rigid bicyclic conformation, which is valuable for CNS drug discovery programs seeking to pre-organize pharmacophoric elements and reduce entropic penalties upon target binding [1][2]. The two methyl groups and two carbonyls provide orthogonal synthetic handles (N-alkylation, amidation, reduction) for systematic diversification.

Non-Cytotoxic Core for Cellular Assay Development

Unlike N-benzylidene or N-benzyl-substituted 6,8-diazabicyclo[3.2.2]nonane derivatives that exhibit potent cytotoxicity (IC50 < 1 µM against A-427 cells), the N,N-dimethyl-7,9-dione scaffold is predicted to have significantly lower cytotoxicity (IC50 > 10 µM) [1][2]. Assay developers requiring a biologically inert carrier scaffold for probe conjugation or linker attachment can leverage this low-cytotoxicity profile to minimize confounding effects in cell-based experiments.

Quote Request

Request a Quote for 6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.